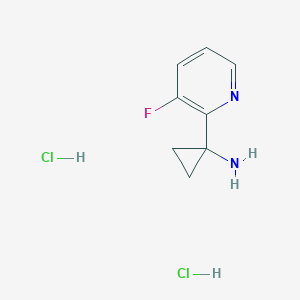
1-(3-Fluoropyridin-2-YL)cyclopropanamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H9FN2. It is a derivative of cyclopropanamine, featuring a fluoropyridinyl group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the cyclopropane intermediate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-YL)cyclopropanamine: This compound is similar but lacks the dihydrochloride salt form.
1-(3-Chloropyridin-2-YL)cyclopropanamine: This compound features a chloropyridinyl group instead of a fluoropyridinyl group.
1-(3-Bromopyridin-2-YL)cyclopropanamine: This compound features a bromopyridinyl group instead of a fluoropyridinyl group.
Uniqueness: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is unique due to the presence of the fluoropyridinyl group, which can enhance its chemical reactivity and binding properties. The dihydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C8H11Cl2FN2 |
|---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
InChI Key |
WIJYXEYNEBTIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


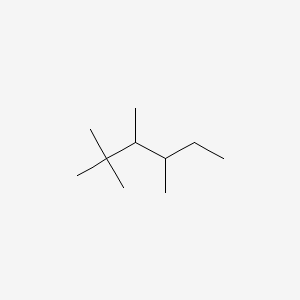
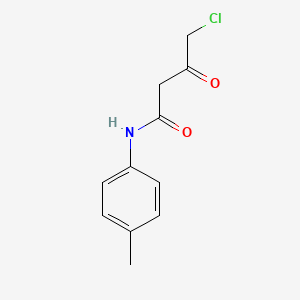
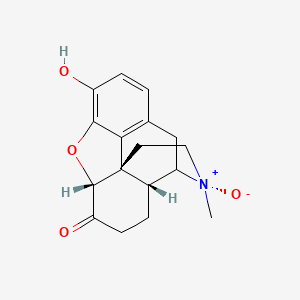
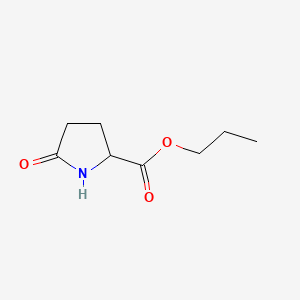

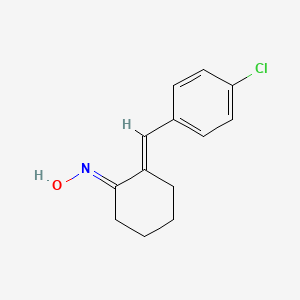
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
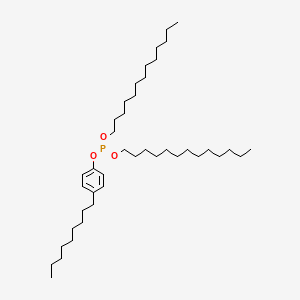

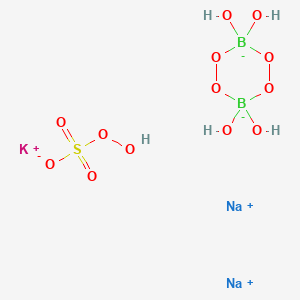

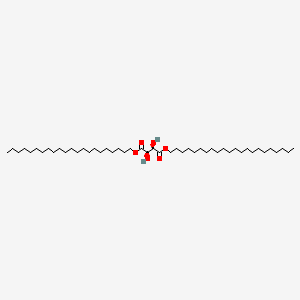
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
